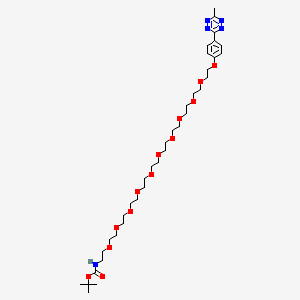
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzaldehyde, featuring bromine, nitro, and isobutoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-isobutoxy-5-nitrobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 3-azido-4-isobutoxy-5-nitrobenzaldehyde or 3-thio-4-isobutoxy-5-nitrobenzaldehyde.
Reduction: Formation of 3-bromo-4-isobutoxy-5-aminobenzaldehyde.
Oxidation: Formation of 3-bromo-4-isobutoxy-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-nitrobenzaldehyde: Lacks the isobutoxy group, making it less hydrophobic and potentially altering its reactivity and solubility.
4-Bromo-3-nitrobenzaldehyde: Differently substituted, affecting its electronic properties and reactivity.
3-Bromo-4-nitrobenzaldehyde: Similar structure but without the isobutoxy group, leading to different physical and chemical properties.
Uniqueness
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H12BrNO4 |
|---|---|
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
3-bromo-4-(2-methylpropoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12BrNO4/c1-7(2)6-17-11-9(12)3-8(5-14)4-10(11)13(15)16/h3-5,7H,6H2,1-2H3 |
Clave InChI |
BVQVMRJXCFPDQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


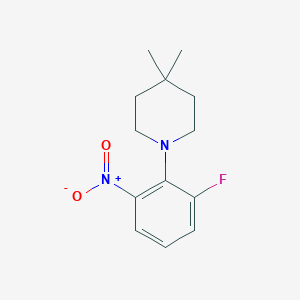
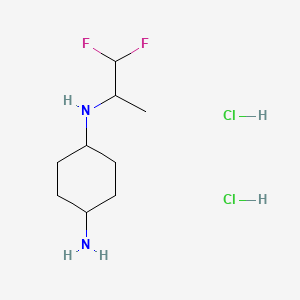
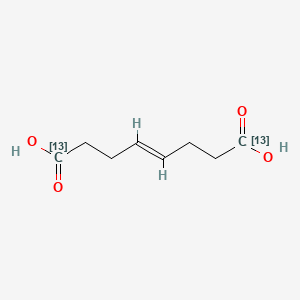
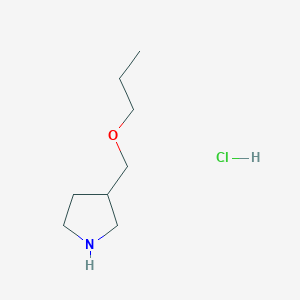
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
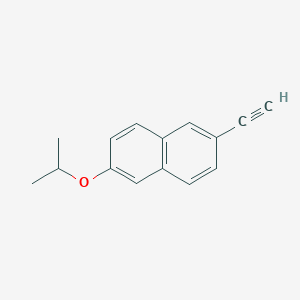
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
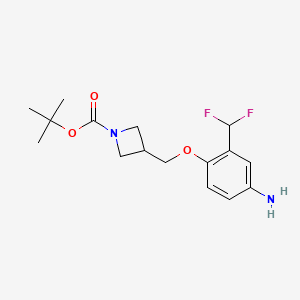

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
